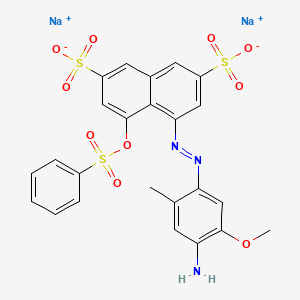
Lersivirine metabolite M21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lersivirine metabolite M21 is a significant metabolite of Lersivirine, a next-generation non-nucleoside reverse transcriptase inhibitor. Lersivirine is known for its unique binding interaction within the reverse transcriptase binding pocket, demonstrating antiviral activity and being well-tolerated in both HIV-infected and healthy subjects . This compound is formed via oxidation of the morpholine ring by cytochrome P450 enzymes, followed by metabolism via aldehyde oxidase .
Vorbereitungsmethoden
The synthesis of Lersivirine metabolite M21 involves several steps, primarily focusing on the oxidation of the morpholine ring. The synthetic route typically includes:
Oxidation: The morpholine ring of Lersivirine is oxidized using cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase to form this compound.
Analyse Chemischer Reaktionen
Lersivirine metabolite M21 undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of the morpholine ring by cytochrome P450 enzymes.
Glucuronidation: This compound can undergo glucuronidation, a process facilitated by UDP-glucuronosyltransferase.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the oxidized metabolite and its glucuronide conjugate .
Wissenschaftliche Forschungsanwendungen
Lersivirine metabolite M21 has several scientific research applications:
Wirkmechanismus
Lersivirine metabolite M21 exerts its effects through the following mechanisms:
Oxidation: The morpholine ring of Lersivirine is oxidized by cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase.
Glucuronidation: The metabolite undergoes glucuronidation, facilitated by UDP-glucuronosyltransferase.
These processes result in the formation of the major circulating component, the lersivirine-glucuronide conjugate, which retains approximately 40% of the pharmacological activity of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Lersivirine metabolite M21 can be compared with other similar compounds, such as:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different metabolic pathway.
Nevirapine: Similar to Lersivirine, but with a different resistance profile and metabolic stability.
This compound is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and aldehyde oxidase, and its significant retention of pharmacological activity .
Eigenschaften
CAS-Nummer |
473921-15-2 |
|---|---|
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
5-[(3,5-diethyl-1H-pyrazol-4-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C15H14N4O/c1-3-13-15(14(4-2)19-18-13)20-12-6-10(8-16)5-11(7-12)9-17/h5-7H,3-4H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LTSBRJXQVVZDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)CC)OC2=CC(=CC(=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


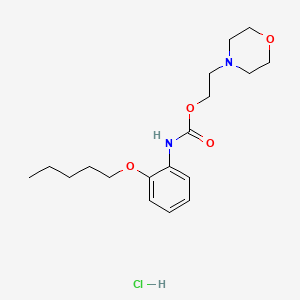
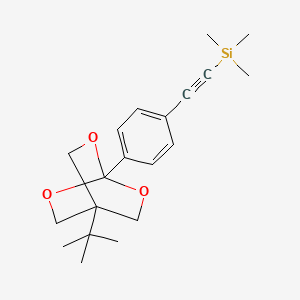
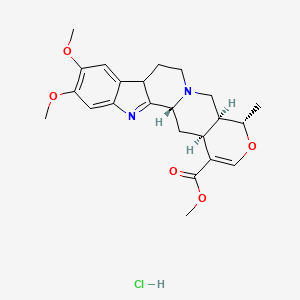
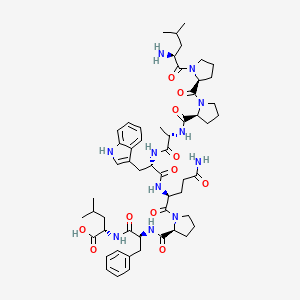
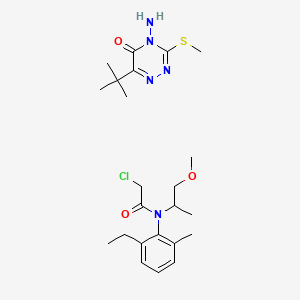
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
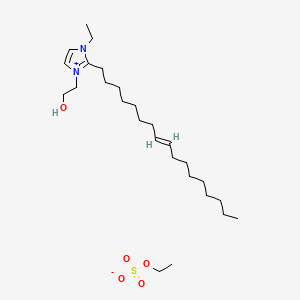

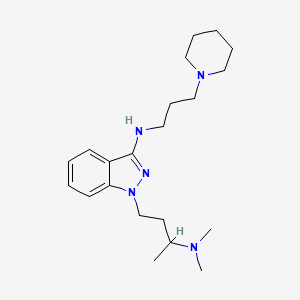
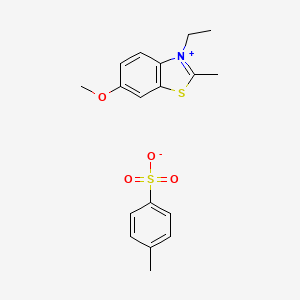
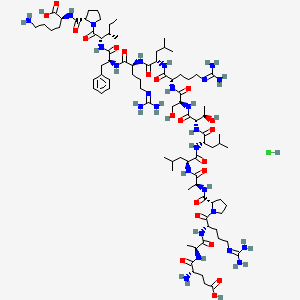
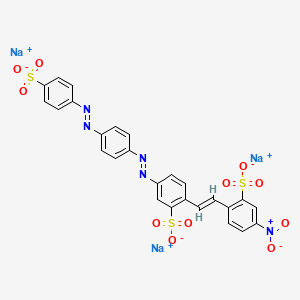
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
